![molecular formula C28H20N4O4 B14187537 1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione CAS No. 920009-20-7](/img/structure/B14187537.png)
1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and hydrazinyl groups, which contribute to its distinctive chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Its hydrazinyl groups play a crucial role in these interactions, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid: Shares structural similarities with the cyclohexa-dienylidene groups.
N-Substituted Quinone Imines: Similar in terms of the quinone structure and potential biological activities.
Uniqueness
1,5-Bis[2-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione is unique due to its combination of anthracene and hydrazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
920009-20-7 |
|---|---|
Molekularformel |
C28H20N4O4 |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1,5-bis[(4-hydroxy-3-methylphenyl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C28H20N4O4/c1-15-13-17(9-11-23(15)33)29-31-21-7-3-5-19-25(21)27(35)20-6-4-8-22(26(20)28(19)36)32-30-18-10-12-24(34)16(2)14-18/h3-14,33-34H,1-2H3 |
InChI-Schlüssel |
IHIGAPLBDMMLQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N=NC5=CC(=C(C=C5)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


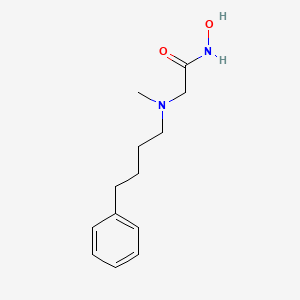

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
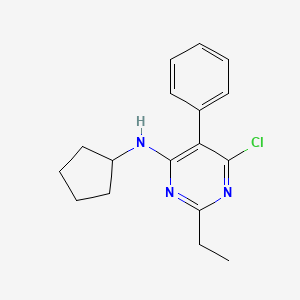
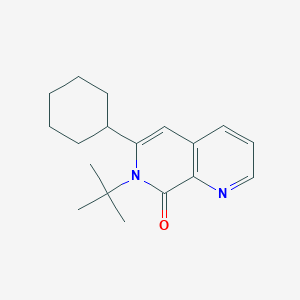
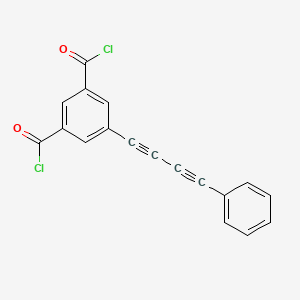
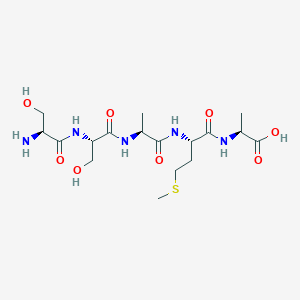
![[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile](/img/structure/B14187500.png)
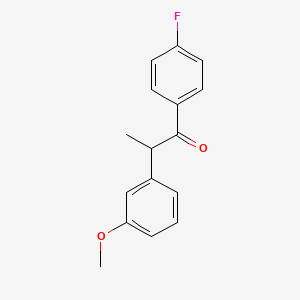
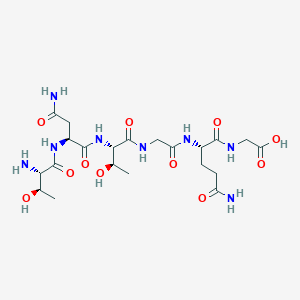
![9-Chloro-4-phenylbenzo[h]isoquinolin-1(2h)-one](/img/structure/B14187504.png)

![9H-Thioxanthen-9-one, 3-[3,5-bis(trifluoromethyl)phenyl]-, 10,10-dioxide](/img/structure/B14187513.png)
![2-Benzyl-7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14187519.png)
